Tris(4-dimetilaminofenil)fosfina

Descripción general

Descripción

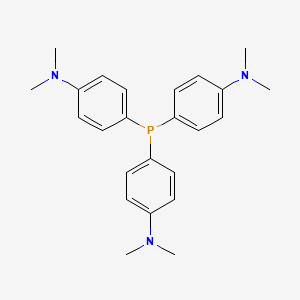

Tris(4-dimethylaminophenyl)phosphine is a compound that contains a total of 60 bonds, including 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 3 tertiary amines (aromatic), and 1 phosphane .

Synthesis Analysis

The synthesis of tertiary phosphines, such as Tris(4-dimethylaminophenyl)phosphine, involves various synthetic approaches. These include the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines, which has been found to be a convenient synthetic route .Molecular Structure Analysis

The molecular structure of Tris(4-dimethylaminophenyl)phosphine includes 60 bonds in total. This includes 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 3 tertiary amines (aromatic), and 1 phosphane .Chemical Reactions Analysis

The performance of the strong Lewis base tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in catalysing oxa-Michael reactions has been assessed and compared with other electron-rich tertiary arylphosphines .Physical and Chemical Properties Analysis

Tris(4-dimethylaminophenyl)phosphine has a boiling point of 518.7±45.0 °C at 760 mmHg and a density of 0.898 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Catalizador de Base de Lewis en Diversas Reacciones

Este compuesto actúa como un catalizador de base de Lewis en diversas reacciones como desacetilaciones quimio- y estereoselectivas, apertura de anillos de aziridinas y reacciones de Henry y sila-Morita–Baylis–Hillman .

Reacciones de Polimerización

En reacciones de polimerización, se demostró la polimerización de transferencia de grupo y, en otro trabajo, la polimerización catalizada por pares de Lewis de metacrilatos de alquilo utilizando este compuesto .

Agente de Curado para Resinas Epóxico-Fenólicas

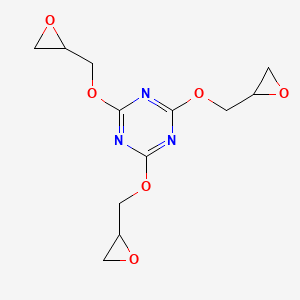

Las resinas epóxico-fenólicas se curaron con este compuesto como catalizador .

Preparación de Membranas de Intercambio de Hidróxido con Catión de Fosfonio Estable a los Álcalis

Este compuesto se utiliza como reactivo para la preparación de membranas de intercambio de hidróxido con catión de fosfonio estable a los álcalis .

Preparación de Líquidos Iónicos

Se han preparado líquidos iónicos a partir de este compuesto .

Síntesis de Puntos Cuánticos

Este compuesto se puede utilizar como fuente de fósforo junto con InCl3 en la síntesis de puntos cuánticos (QD) de InP coloidales .

Ligando en la Preparación de un Complejo de Aren-Rutenio (II)

Este compuesto se puede utilizar como ligando en la preparación de un complejo de aren-rutenio (II) que se utiliza como catalizador en la hidratación de nitrilos a amidas .

Dispositivos Electroluminiscentes

En un estudio, se sintetizaron puntos cuánticos (QD) de fosfuro de indio verde (InP) utilizando este compuesto como fuente de fósforo y se aplicaron a diodos emisores de luz cuántica electroluminiscentes (QLED) .

Safety and Hazards

Tris(4-dimethylaminophenyl)phosphine is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause genetic defects and may cause cancer. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Tris(4-dimethylaminophenyl)phosphine is one of the most common aminophosphines and is a colorless oil at room temperature. Its structure has been determined by X-ray crystallography. It reacts with oxygen to give hexamethylphosphoramide, O=P(NMe2)3, and with sulfur to give the corresponding compound hexamethylthiophosphoramide, S=P(NMe2)3. It can also act as a ligand, forming complexes with a variety of metal centers .

Mecanismo De Acción

Target of Action

Tris(4-dimethylaminophenyl)phosphine, also known as 4,4’,4’'-phosphinetriyltris[N,N-dimethylaniline], is an organophosphorus compound Similar compounds are known to interact with a variety of metal centers .

Mode of Action

Tris(4-dimethylaminophenyl)phosphine acts as a base . It can react with oxygen to give hexamethylphosphoramide, O=P(NMe2)3, and with sulfur to give the corresponding compound hexamethylthiophosphoramide, S=P(NMe2)3 . It can also act as a ligand, forming complexes with a variety of metal centers .

Biochemical Pathways

It’s known that it can participate in reactions involving oxygen and sulfur .

Pharmacokinetics

Its physical properties such as its appearance as a colorless liquid, density of 0898 g/cm3, and boiling point of 49 °C at 12 mmHg are known .

Result of Action

It’s known that it can act as a desulfurization agent, for example, in the conversion of dibenzyl disulfide into dibenzyl sulfide .

Action Environment

Propiedades

IUPAC Name |

4-bis[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N3P/c1-25(2)19-7-13-22(14-8-19)28(23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNETVOUSGGAEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911626 | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-21-8, 30442-12-7 | |

| Record name | Tris[4-(dimethylamino)phenyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030442127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-phosphinetriyltris[N,N-dimethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)

![Ethanedioic acid, bis[(phenylmethylene)hydrazide]](/img/structure/B1605021.png)